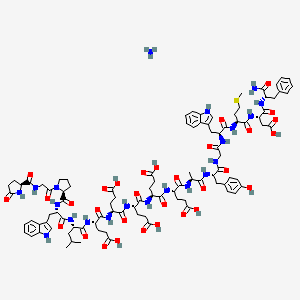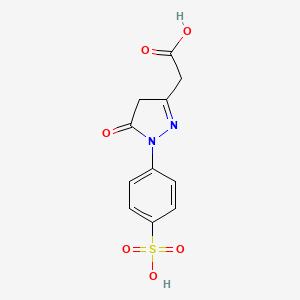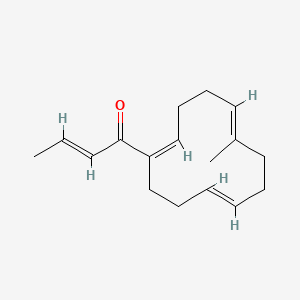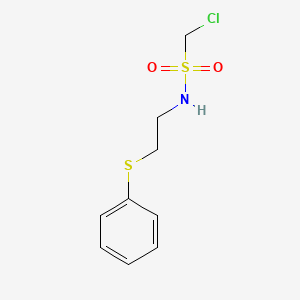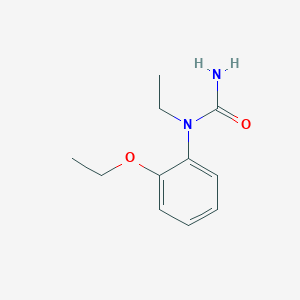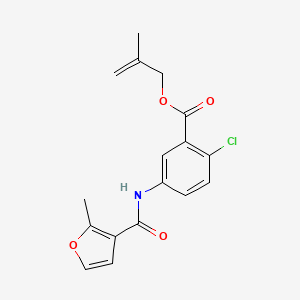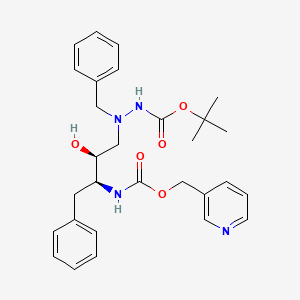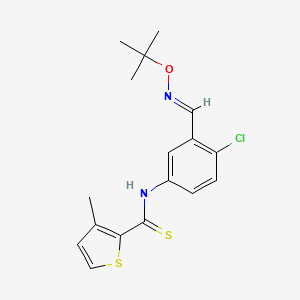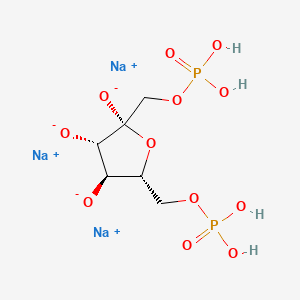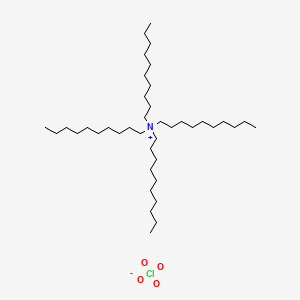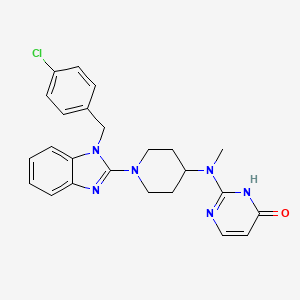
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a methyl group attached to the nitrogen atom of the aniline moiety
Vorbereitungsmethoden
The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline typically involves the condensation of 6-fluoro-2-aminobenzothiazole with N-methylaniline. The reaction is usually carried out under mild conditions using a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This substitution reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the carbon atom more susceptible to nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, thereby modulating the physiological processes regulated by the enzyme .
In the case of its antinociceptive effects, the compound may interact with receptors involved in pain signaling pathways, such as the transient receptor potential vanilloid subtype 1 (TRPV1) or peroxisome proliferator-activated receptor-α (PPAR-α). By modulating these pathways, the compound can reduce pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline can be compared with other benzothiazole derivatives, such as:
4-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine: This compound shares the benzothiazole core but differs in the substituent attached to the nitrogen atom.
N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide: This derivative has shown potential as an antifungal agent and is structurally similar to this compound, with an additional alaninamide moiety.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides: These compounds have been synthesized as potential antifungal agents and share the benzothiazole core with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1071423-41-0 |
|---|---|
Molekularformel |
C14H11FN2S |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H11FN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 |
InChI-Schlüssel |
QLWFXLJVGCECSV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


